(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid
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Overview
Description
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the cyclization of precursors such as 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives . These methods provide efficient and high-yielding routes to imidazole derivatives.
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions, such as the one-pot synthesis of 1,2,4-trisubstituted imidazoles from 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . This method is advantageous due to its simplicity and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Imidazole-containing compounds undergo various types of chemical reactions, including:
Oxidation: Imidazoles can be oxidized to form imidazole N-oxides.
Reduction: Reduction of imidazoles can lead to the formation of imidazolines.
Substitution: Imidazoles can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are found in many biologically active molecules, including histidine and histamine.
Mechanism of Action
The mechanism of action of (2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives can act as enzyme inhibitors by binding to the active site of enzymes and preventing substrate binding . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid include:
Histidine: An essential amino acid that contains an imidazole ring.
Histamine: A biogenic amine derived from histidine, involved in immune responses.
Imidazole: The parent compound of the imidazole family, used in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a 15N-labeled amino group and an imidazole ring. This unique structure allows it to participate in specific biochemical interactions and makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i7+1 |
InChI Key |
HNDVDQJCIGZPNO-GEERXGHESA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)[15NH2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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